5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically involves the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolopyrazine derivatives, and various substituted pyrrolopyrazines.
Scientific Research Applications
5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug discovery and development.
Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is being investigated for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Imidazole-containing compounds
Uniqueness
5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H16N4/c1-2-16-8-11-12(9-16)15-17(13(11)14)10-6-4-3-5-7-10/h3-7H,2,8-9,14H2,1H3 |
InChI Key |
SFXXMXCRFLPZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(N(N=C2C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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